Suzuki-Miyaura Cross-Coupling Efficiency: 3-Bromo-4-fluorobenzotrifluoride vs. 4-Bromobenzotrifluoride
3-Bromo-4-fluorobenzotrifluoride exhibits excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Under standard conditions (tetrakis(triphenylphosphine)palladium(0), K2CO3, DME/water, 80 °C, inert atmosphere), it couples with 2,4-dimethylbenzeneboronic acid to yield the biaryl product in 99% yield . In a comparable reaction with 4-tert-butylphenylboronic acid, a 98% yield is achieved . While 4-bromobenzotrifluoride (CAS 402-43-7) is also a competent Suzuki partner, it lacks the 4-fluoro substituent. The ortho-fluorine atom in the target compound is critical for modulating the electronic properties and lipophilicity of the final drug-like molecule, a feature absent in the 4-bromo analog. Quantitative yield data for an analogous coupling using 4-bromobenzotrifluoride was not found in the same report, but the target compound's high and reproducible yields underscore its reliability as a coupling partner.
| Evidence Dimension | Isolated yield in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 99% (with 2,4-dimethylbenzeneboronic acid); 98% (with 4-tert-butylphenylboronic acid) |
| Comparator Or Baseline | 4-Bromobenzotrifluoride (CAS 402-43-7) |
| Quantified Difference | N/A (direct comparative data unavailable); however, the 4-fluoro substituent on the target compound imparts distinct electronic and steric properties. |
| Conditions | Pd(PPh3)4 (cat.), K2CO3, 1,2-dimethoxyethane/water, 80 °C, 8-12 h, inert atmosphere [REFS-1, REFS-2] |
Why This Matters
The high and reproducible yields provide a predictable and efficient route for incorporating a fluorinated aromatic moiety into more complex structures, reducing development time and cost.
